2-Amino-N-methylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 2-aminohydropyridines and 2-pyridinones through domino reactions showcases the versatility of nitrogen-containing compounds in organic synthesis. These reactions involve the use of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, highlighting the potential for creating functionalized molecules similar to 2-Amino-N-methylacetamide (Jing Sun et al., 2011).
Molecular Structure Analysis
Studies have detailed the molecular structure of N-methylacetamide (NMA), focusing on its interactions with water and its relevance as a peptide bond model. The interaction between NMA and water provides insights into the solvation of peptides, with models predicting a hydrogen bond network similar to those found in proteins (Zhong-Zhi Yang & Ping Qian, 2006). Additionally, electron diffraction studies have elucidated the gas-phase molecular structure of NMA, offering comparisons to its structure in the crystalline state (Mitsuo Kitano et al., 1973).
Chemical Reactions and Properties
Research into the reactions of N-aminopyridinium derivatives, including those similar to 2-Amino-N-methylacetamide, with cyanide ion demonstrates the reactivity of such compounds. This reactivity is crucial for synthesizing various functionalized molecules, further underscoring the importance of understanding the chemical properties of N-methylacetamide derivatives (T. Okamoto et al., 1966).
Physical Properties Analysis
N-Methylacetamide's physical properties, such as its dipole moment and hydrogen bonding capabilities, are key to its role as a model compound. Classical molecular dynamics and Raman spectroscopy studies have explored these properties in detail, revealing the formation of hydrogen bond networks and providing insights into the behavior of peptide bonds in different conditions (T. Whitfield et al., 2006).
Chemical Properties Analysis
The chemical behavior of 2-Amino-N-methylacetamide and related compounds is central to their utility in synthesis and modeling. For instance, the study of N-methylacetamide dimer and trimer structures offers insights into the nature of hydrogen bonding, serving as benchmarks for understanding protein interactions. The preferred structures of these dimers and trimers, elucidated through spectroscopy and quantum chemical predictions, highlight the role of dispersion forces and hydrogen bonding in molecular interactions (Thomas Forsting et al., 2017).
Scientific Research Applications
Specific Scientific Field
Chemical Biology and Pharmaceutical Industry
Summary of the Application
2-Amino-N-methylacetamide is used in a versatile method to selectively modify primary amino groups using novel dihydrooxazolo[3,2-]quinoliniums in 1-butanol as solvent under mild and metal-free conditions . This method is compatible with other reactive moieties .
Methods of Application or Experimental Procedures
The method involves the use of 2-Amino-N-methylacetamide in a reaction with dihydrooxazolo[3,2-]quinoliniums in 1-butanol as solvent . The reaction conditions are mild and metal-free .
Results or Outcomes
The quinolylation of existing peptides affected peptide bioactivity and stability . This suggests that the novel dihydrooxazolo[3,2-]quinoliniums can be widely applied, especially in medicinal chemistry and chemical biology .
Application 2: Ortho-C(sp3)–H Arylation of Aromatic Aldehydes
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
2-Amino-N-methylacetamide is used as a simple, efficient, and commercially available L,L-type transient directing group (TDG) in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields .
Methods of Application or Experimental Procedures
The method involves the use of 2-Amino-N-methylacetamide in a Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . The reaction exhibited excellent substrate compatibility .
Results or Outcomes
The reaction generated the desired products in moderate-to-high yields up to 78% . Further acid-catalyzed cyclization and dehydrative aromatization were also tested, and furnished some polycyclic aromatic hydrocarbons with excellent yields up to 96% . The X-ray crystal structure of a 2-methylbenzaldehyde ortho-C(sp3)–H palladation intermediate was obtained . A plausible reaction mechanism involving the formation of a [5,6]-fused palladacycle was proposed .
Application 3: Preparation of Polycyclic Aromatic Hydrocarbons
Specific Scientific Field
Summary of the Application
2-Amino-N-methylacetamide is used in the preparation of polycyclic aromatic hydrocarbons . This process involves acid-catalyzed cyclization and dehydrative aromatization .
Methods of Application or Experimental Procedures
The method involves the use of 2-Amino-N-methylacetamide in a reaction that undergoes acid-catalyzed cyclization and dehydrative aromatization . The reaction conditions are mild and metal-free .
Results or Outcomes
The reaction furnished some polycyclic aromatic hydrocarbons with excellent yields up to 96% . This approach offers valuable insights for exploiting novel L,L-type TDGs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYDPHCMCYSNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176890 | |
Record name | 2-Amino-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methylacetamide | |
CAS RN |
22356-89-4 | |
Record name | N-Methylglycinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22356-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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